1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula and a molecular weight of approximately 205.30 g/mol. It is categorized as an amine due to the presence of the amine functional group attached to a cyclopentane ring. The compound's structural features include a methoxy group and a methyl group on the aromatic ring, which can influence its chemical behavior and potential biological activity.
This compound belongs to the broader class of organic compounds known as amines, which are derived from ammonia by replacing one or more hydrogen atoms with organic groups. The specific structure of 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine suggests it may exhibit unique properties compared to other simple amines, potentially impacting its reactivity and interactions in biological systems.
The synthesis of 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine typically involves several key steps:
In industrial settings, optimizing reaction conditions is crucial for maximizing yield and purity. This includes:
The molecular structure of 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine can be represented using various chemical notation systems:
InChI=1S/C13H19NO/c1-9-5-6-10(12(14)8-9)11-4-3-7-13(15)16-2/h5-8,14H,3-4,15H2,1-2H3
This indicates the arrangement of atoms within the molecule, including the connectivity between different functional groups.
The compound has a flash point that has not been specified in available literature, indicating a need for further investigation into its safety characteristics during handling and storage .
1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The physical properties of 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine are essential for understanding its behavior in various environments:
Chemical properties include reactivity patterns such as susceptibility to oxidation and reduction reactions, which can be influenced by the presence of functional groups like methoxy and amine .
The scientific uses of 1-(4-Methoxy-2-methylphenyl)cyclopentan-1-amine may extend into medicinal chemistry and organic synthesis. Its unique structural characteristics could make it valuable in developing pharmaceuticals or as intermediates in complex organic synthesis pathways. Further research is necessary to explore its potential applications fully, particularly in pharmacology where similar compounds have shown promise .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0